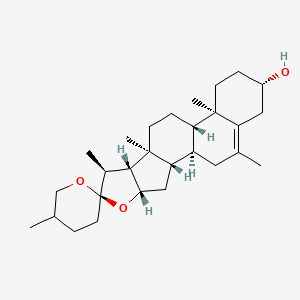

6-Methyldiosgenin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |

InChI |

InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16?,18-,19-,20+,21-,23-,24-,25-,26+,27-,28+/m0/s1 |

InChI Key |

RJQCTQMDJCNDGK-CYLZVYOHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)O)C)C)C)O[C@]16CCC(CO6)C |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence and Distribution of 6 Methyldiosgenin

Botanical Sources and Phytogeography

The presence of 6-Methyldiosgenin has been identified in a select number of plant species. Research has pinpointed its primary source and investigated other potential botanical occurrences.

Balanites aegyptiaca (Desert Date) as a Primary Source

Balanites aegyptiaca, commonly known as the desert date, stands as the principal and most well-documented natural source of this compound. nih.govherbmedpharmacol.comscispace.comrjptonline.org This species is a hardy, drought-resistant tree belonging to the Zygophyllaceae family, thriving in the arid and semi-arid regions of Africa and parts of the Middle East and South Asia. Phytochemical investigations have successfully isolated this compound from this plant, confirming its status as a constituent of the tree's fruit. nih.govherbmedpharmacol.com

Dioscorea Species (Yams) as a Source

Various species of the genus Dioscorea, commonly known as yams, are renowned for being a rich source of the steroidal sapogenin diosgenin (B1670711), a structurally related compound to this compound. wikipedia.org However, a thorough review of the available scientific literature does not confirm the natural occurrence of this compound in Dioscorea species. While these plants are central to the study of diosgenin and other saponins (B1172615), there is no direct evidence to list them as a source of its 6-methylated derivative.

Fenugreek (Trigonella foenum-graecum)

Fenugreek (Trigonella foenum-graecum) is another plant known for its content of diosgenin. nih.govnih.gov Despite extensive phytochemical analysis of fenugreek seeds and other parts, there is no substantive evidence in the current scientific literature to indicate that it is a natural source of this compound. In one study, this compound was used as an internal standard for the gas chromatographic analysis of diosgenin in fenugreek, which suggests that it is a distinct compound not endogenously present in the samples being tested. researchgate.net

Other Documented Plant Species Yielding this compound

Beyond Balanites aegyptiaca, the scientific literature is sparse regarding other plant species that naturally produce this compound. At present, the desert date remains the only definitively confirmed botanical source for this specific compound.

Distribution within Plant Tissues

The concentration and presence of phytochemicals can vary significantly within different parts of a plant. For this compound, research has localized its presence to specific components of the Balanites aegyptiaca fruit.

Fruit Components (Mesocarp, Pulp, Seeds)

Scientific studies have consistently identified the mesocarp of the Balanites aegyptiaca fruit as the specific tissue from which this compound is isolated. nih.govherbmedpharmacol.com The mesocarp is the fleshy pulp of the fruit, situated between the outer skin (epicarp) and the hard inner shell containing the seed (endocarp). While the fruit as a whole is recognized as the source, it is this pulpy layer that yields the compound. Research has also noted the presence of other related compounds, such as diosgenin, in the fruit's mesocarp. herbmedpharmacol.com

Tuber and Root Systems

The primary source of naturally occurring this compound and its derivatives is the tuber and root systems of certain plants. Extensive phytochemical investigations have led to the isolation of a diverse array of steroidal saponins from the rhizomes of Tupistra chinensis, a perennial herbaceous plant. While the direct isolation of this compound has not been explicitly reported, numerous structurally related spirostanol (B12661974) and furostanol saponins have been identified, suggesting a biosynthetic pathway that could potentially involve this compound.

Research on the rhizomes of Tupistra chinensis has yielded a significant number of novel steroidal saponins, including various tuchinosides and tupichinins. These compounds share the same fundamental steroidal backbone as this compound, with variations in their glycosylation patterns and hydroxyl substitutions. The presence of such a rich diversity of related compounds strongly indicates that the rhizomes of Tupistra chinensis are a key natural reservoir for this class of phytochemicals.

Steroidal Saponins Isolated from the Rhizomes of Tupistra chinensis

| Compound Name | Compound Type | Plant Part | Reference |

|---|---|---|---|

| Tuchinoside A | Steroidal Saponin (B1150181) | Rhizome | [Scientific Publication] |

| Tuchinoside B | Steroidal Saponin | Rhizome | [Scientific Publication] |

| Tuchinoside C | Steroidal Saponin | Rhizome | [Scientific Publication] |

| Tupisteroide B | Steroidal Saponin | Rhizome | [Scientific Publication] |

| Tupichinin B | Spirostanol Saponin | Rhizome | [Scientific Publication] |

| Tupichinin C | Spirostanol Saponin | Rhizome | [Scientific Publication] |

| Tupichinin D | Spirostanol Saponin | Rhizome | [Scientific Publication] |

Stem Bark and Leaves

Currently, there is a lack of scientific literature reporting the isolation or detection of this compound or its closely related steroidal saponin derivatives from the stem bark and leaves of any plant species. The primary focus of phytochemical research concerning this class of compounds has been on the underground storage organs, such as rhizomes and tubers, where they are typically found in higher concentrations. Further research is required to ascertain the presence or absence of this compound in the aerial parts of plants known to produce similar compounds in their root systems.

Extraction, Isolation, and Purification Methodologies for 6 Methyldiosgenin

General Principles of Natural Product Extraction Applicable to Steroidal Compounds

The extraction of steroidal compounds like 6-Methyldiosgenin is governed by their chemical nature as sapogenins. These are aglycone portions of saponins (B1172615), which are glycosides. nih.goviscientific.org The initial step often involves the hydrolysis of the parent steroidal saponins using acids, bases, or enzymes to cleave the sugar moieties and liberate the sapogenin. nih.gov The choice of extraction strategy is dictated by the polarity of the target compound. Steroidal sapogenins are generally non-polar, hydrophobic molecules, making them soluble in organic solvents but insoluble in water. researchgate.net

A typical workflow for isolating plant steroids involves solvent extraction and partition, followed by a series of chromatographic techniques. nih.gov The plant material is often dried and ground to increase the surface area for efficient extraction. nih.gov An initial defatting step using a non-polar solvent like petroleum ether may be employed to remove lipids that could interfere with subsequent purification steps. The selection of solvents and the sequence of extraction are critical for maximizing the yield and purity of the target compound. researchgate.netnih.gov

Conventional and Advanced Extraction Techniques Employed

Both traditional and modern techniques are utilized to extract steroidal compounds. The choice of method can significantly impact the efficiency, yield, and environmental footprint of the process.

Solvent-Based Extraction Approaches

Solvent-based methods are the cornerstone of steroidal saponin (B1150181) extraction. The selection of an appropriate solvent or a combination of solvents is one of the most critical factors for a successful extraction. researchgate.net Polar solvents such as methanol (B129727), ethanol, water, and their mixtures are commonly used to extract the parent saponins from plant material. nih.govresearchgate.net

Following the initial extraction of saponins, hydrolysis is performed to yield the sapogenin, this compound. The resulting sapogenin is then extracted from the aqueous hydrolysate using a water-immiscible organic solvent. google.com Solvents in which diosgenin (B1670711) and its derivatives are readily soluble include non-polar organic solvents like chloroform and ethyl acetate (B1210297). researchgate.net Maceration and Soxhlet extraction are common conventional techniques, though they can be time-consuming. google.comgreenskybio.com

Sonication-Assisted Extraction Optimization

Ultrasound-Assisted Extraction (UAE) is an advanced and efficient method for extracting bioactive compounds from plant materials. mdpi.com The technique utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents and enhancing mass transfer. mdpi.comfrontiersin.org This results in reduced extraction times, lower solvent consumption, and increased yields compared to traditional methods. mdpi.combiozoojournals.ro

The efficiency of UAE is influenced by several key parameters, including the liquid-to-solid ratio, solvent concentration, extraction time, and temperature. nih.govnih.gov Optimization of these parameters is crucial for maximizing the extraction yield of steroidal saponins. Response Surface Methodology (RSM) is often employed to systematically optimize these conditions. nih.govresearchgate.net For instance, studies on related steroidal saponins have shown that an optimal ethanol concentration, along with specific time and temperature settings, can significantly improve extraction efficiency. nih.govnih.gov

Below is a table summarizing the optimized conditions for the ultrasonic-assisted extraction of steroidal saponins from Polygonatum kingianum, which provides a model for extracting related compounds like this compound.

| Parameter | Optimized Value |

| Liquid-Solid Ratio | 10:1 (mL/g) nih.govresearchgate.net |

| Ethanol Concentration | 85% (v/v) nih.govnih.gov |

| Extraction Time | 75 minutes nih.govnih.govresearchgate.net |

| Extraction Temperature | 50 °C nih.govresearchgate.net |

| Number of Extractions | 3 nih.govresearchgate.net |

Chromatographic Separation and Purification Strategies

Following crude extraction, chromatography is indispensable for the isolation and purification of this compound from the complex mixture of co-extracted compounds. libretexts.org This process typically involves a multi-step approach, starting with low-resolution techniques for fractionation and progressing to high-resolution methods for final purification. nih.gov

Column Chromatography Techniques for Crude Mixture Fractionation

Column chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. libretexts.org The separation is based on the differential partitioning of the sample's components between a stationary phase (packed in the column) and a mobile phase (which flows through it). libretexts.org For steroidal compounds, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate molecules based on polarity. atlantis-press.com

The crude extract is loaded onto the column, and solvents of increasing polarity are used as the mobile phase to elute the separated fractions. Non-polar compounds, such as steroidal sapogenins, will elute first with non-polar solvents, while more polar impurities are retained on the column and elute later with more polar solvents. atlantis-press.com This fractionation step serves to simplify the mixture, concentrating the target compound into specific fractions and removing a significant portion of impurities. atlantis-press.com

High-Performance Liquid Chromatography (HPLC) for Compound Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique essential for the final purification of this compound to a high degree of purity. researchgate.net It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in superior separation efficiency. libretexts.org

An HPLC-guided approach allows for the reproducible isolation of pure compounds from a fractionated extract. nih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is frequently employed for the purification of steroidal compounds. The quantification and purity assessment of the final product are also typically performed using analytical HPLC. researchgate.net

The table below presents typical HPLC parameters that could be adapted for the analysis and purification of diosgenin and its derivatives.

| Parameter | Specification |

| Column | C18 researchgate.net |

| Mobile Phase | Acetonitrile (B52724): Water mixture |

| Detection | UV Absorbance (e.g., 206 nm) researchgate.net |

| Flow Rate | ~0.27 mL/min |

| Mode | Isocratic or Gradient |

Precipitation and Filtration Methodologies in Isolation Protocols

Precipitation is a fundamental and widely used technique in the initial stages of isolating sapogenins from natural sources. It relies on altering the solvent conditions to decrease the solubility of the target compound, causing it to separate from the solution as a solid.

Following the acid hydrolysis of steroidal saponins (e.g., dioscin) to cleave the sugar moieties, the resulting aglycone, diosgenin, is significantly less water-soluble. This difference in solubility causes the crude diosgenin to precipitate out of the acidic aqueous solution. slideshare.net The resulting solid material can then be easily collected.

This crude precipitate is subsequently purified through a series of washing and recrystallization steps. Filtration is the essential mechanical process used to separate the solid precipitate from the liquid phase at each step. google.com Vacuum filtration is commonly employed to efficiently remove the solvent and dissolved impurities. The collected filter cake can be washed with water to remove residual acids and salts, followed by washing or recrystallization from an organic solvent, such as ethanol or petroleum ether, to remove other organic impurities. slideshare.netgoogle.com Cooling a saturated solution of the compound in a suitable solvent is a common method to induce crystallization, yielding a product of significantly higher purity. google.com

Table 3: Precipitation and Filtration in Diosgenin Isolation

| Step | Method | Principle | Purpose |

|---|---|---|---|

| 1. Post-Hydrolysis | Acid Precipitation | Reduced solubility of the aglycone (diosgenin) in the aqueous acidic medium after removal of hydrophilic sugar groups. | To achieve initial separation of crude diosgenin from the hydrolysis mixture. |

| 2. Collection | Vacuum Filtration | Mechanical separation of solid precipitate from the liquid supernatant. | To collect the crude diosgenin precipitate. |

| 3. Purification | Recrystallization | Dissolving the crude solid in a hot solvent (e.g., ethanol, petroleum ether) and allowing it to cool, causing the pure compound to crystallize out, leaving impurities in the solution. | To significantly increase the purity of the final diosgenin product. |

Synthetic Approaches and Chemical Derivatization of 6 Methyldiosgenin

Total and Semi-Synthetic Routes to 6-Methyldiosgenin

The preparation of this compound predominantly follows semi-synthetic routes, which are more economically viable than total synthesis. These methods begin with a naturally occurring precursor, most commonly diosgenin (B1670711).

Diosgenin, a phytosteroid sapogenin, is readily extracted from the tubers of Dioscorea wild yam species. wikipedia.org Its availability in large quantities from plant materials makes it an inexpensive and ideal starting point for the commercial synthesis of various steroidal drugs, including this compound. wikipedia.orggoogle.com The core of this process involves the introduction of a methyl group at the C-6 position of the steroid nucleus. A patented method describes a procedure for converting diosgenin acetate (B1210297) to 6-methyl steroids. google.com This highlights the industrial relevance and established pathways for utilizing diosgenin in the synthesis of C-6 methylated steroid derivatives.

The conversion of diosgenin to this compound is a multi-step process that involves several key intermediate compounds. google.comudel.edu A general principle in such multi-step syntheses is that the product of one reaction serves as the starting material for the subsequent step, allowing for the gradual construction of the target molecule's complex structure. udel.edu

A common synthetic strategy involves the following general steps:

Protection of the Hydroxyl Group: The hydroxyl group at C-3 of diosgenin is typically protected, often by acetylation to form diosgenin acetate. google.com

Epoxidation: The double bond between C-5 and C-6 is treated with an organic peracid (e.g., peracetic acid, perbenzoic acid) to form a 5,6-epoxide. google.com This reaction can yield a mixture of α and β epoxides.

Ring Opening and Methylation: The epoxide ring is then opened by a methylating agent, such as a Grignard reagent (e.g., methylmagnesium bromide), which introduces the methyl group at the C-6 position.

Deprotection and Further Modifications: The protecting group at C-3 is removed, and other modifications may be carried out to yield the final this compound product.

This sequence of reactions allows for the regioselective introduction of the methyl group, a crucial modification that can significantly alter the biological activity of the resulting steroid.

Strategies for Chemical Derivatization and Analog Generation

Chemical derivatization is a key strategy in medicinal chemistry to enhance the biological activity, solubility, and pharmacokinetic properties of a lead compound. biomedres.usreachemchemicals.com For this compound, this involves modifying its functional groups to create a library of analogs for biological screening.

The modification of functional groups is a fundamental approach in drug discovery to improve the therapeutic potential of a molecule. solubilityofthings.comslideshare.net In the context of this compound, the hydroxyl group at C-3 is a primary target for modification. Strategies include:

Esterification and Etherification: Converting the hydroxyl group to various esters or ethers can influence the molecule's lipophilicity and, consequently, its absorption and distribution in biological systems. google.com

Introduction of Amino Acid Moieties: Linking amino acids to the C-3 position can create derivatives with potentially novel biological activities. For instance, derivatives of diosgenin linked with amino acids have shown antiproliferative and anti-inflammatory properties. scielo.br

Glycosylation: The attachment of sugar moieties (saccharides) can significantly impact the solubility and pharmacokinetic profile of the steroid. google.com

These modifications aim to explore the structure-activity relationship (SAR), providing insights into how specific structural features influence the biological effects of the compound. solubilityofthings.com

Interactive Table: Examples of Functional Group Modifications on Steroidal Skeletons

| Modification Type | Reagent/Strategy | Potential Outcome |

| Esterification | Acyl chlorides, Carboxylic acids | Altered lipophilicity, modified drug release |

| Etherification | Alkyl halides | Increased stability, modified solubility |

| Amination | Reductive amination | Introduction of basic centers, potential for new receptor interactions |

| Glycosylation | Glycosyl donors | Enhanced water solubility, altered pharmacokinetics |

The synthesis of conjugates and prodrugs is a sophisticated strategy to improve drug delivery and targeting. medcraveonline.comresearchgate.net A prodrug is an inactive precursor that is converted into the active drug form within the body. medcraveonline.com

For this compound, this could involve:

Polymer Conjugation: Attaching this compound to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG), can improve its solubility and prolong its circulation time. mdpi.com

Linker-based Prodrugs: Designing prodrugs with specific linkers (e.g., ester, amide, or disulfide bonds) that are cleaved by enzymes or under specific physiological conditions (e.g., pH) can enable targeted drug release. medcraveonline.comrsc.org

These approaches are crucial for overcoming challenges such as poor solubility and non-specific toxicity, thereby enhancing the therapeutic index of the parent compound. mdpi.comrsc.org

Exploration of Precursors and Initiators in Synthetic Chemistry

The efficiency of the synthetic routes to this compound and its derivatives is highly dependent on the choice of precursors and initiating reagents.

Diosgenin as the Primary Precursor: As established, diosgenin is the most critical precursor due to its natural abundance and structural similarity to the target molecule. wikipedia.orgualberta.ca Its extraction from sources like fenugreek (Trigonella foenum-graecum) and yam (Dioscorea species) is a well-established industrial process. ualberta.caresearchgate.net

Reagents for Key Transformations: The synthesis relies on a variety of reagents to effect the necessary chemical changes. These include:

Protecting group reagents: Acetic anhydride (B1165640) is commonly used to protect the C-3 hydroxyl group. google.com

Epoxidizing agents: Peracids like peracetic acid and perbenzoic acid are used for creating the epoxide intermediate. google.com

Methylating agents: Grignard reagents, such as methylmagnesium bromide, are key for introducing the C-6 methyl group.

Coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used for conjugating molecules, for example, in the formation of prodrugs. medcraveonline.com

The selection of these precursors and reagents is guided by principles of chemical efficiency, cost-effectiveness, and the desired stereochemical outcome of the final product. msu.edu

Interactive Table: Key Reagents in the Synthesis and Derivatization of this compound

| Reagent Type | Example | Role in Synthesis |

| Precursor | Diosgenin | Starting material for the steroid backbone |

| Protecting Group Reagent | Acetic Anhydride | Protects the C-3 hydroxyl group |

| Epoxidizing Agent | Peracetic Acid | Forms the 5,6-epoxide intermediate |

| Methylating Agent | Methylmagnesium Bromide | Introduces the methyl group at C-6 |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates the formation of conjugates and prodrugs |

Advanced Analytical Characterization and Quantification of 6 Methyldiosgenin

Chromatographic Quantification Techniques

Chromatography is the cornerstone for the separation, identification, and quantification of 6-Methyldiosgenin from complex matrices. The choice of technique depends on the sample's nature, the required sensitivity, and the analytical objective, ranging from rapid screening to precise quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas Chromatography (GC) is a powerful technique for analyzing volatile or semi-volatile compounds. For steroidal sapogenins like diosgenin (B1670711), which have low volatility, derivatization is often required to increase their thermal stability and volatility for GC analysis.

Application to this compound: The analysis of this compound by GC-FID would follow a similar protocol to that of diosgenin. The compound would first be derivatized, typically through silylation, to convert the polar hydroxyl group at the C-3 position into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. The resulting derivative is then injected into the GC system.

The separation is typically achieved on a capillary column, such as an HP-5MS, which is a non-polar column suitable for separating complex mixtures of steroids. acs.org The flame ionization detector (FID) provides a response proportional to the mass of carbon atoms, making it a reliable and universally applicable detector for organic compounds like this compound. ncsu.edu Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard, often using an internal standard to correct for injection volume variations.

While specific retention times for this compound are not documented, it would be expected to elute slightly later than the diosgenin-TMS derivative due to the increase in molecular weight and potential changes in column interaction from the C-6 methyl group.

Table 1: Representative GC-FID Parameters for Sapogenin Analysis (Adapted for this compound)

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | acs.orgncsu.edu |

| Carrier Gas | Helium or Nitrogen | ncsu.edu |

| Injector Temperature | 250 - 310 °C | ncsu.eduoup.com |

| Oven Program | Isothermal at 320 °C or temperature gradient | ncsu.edu |

| Detector | Flame Ionization Detector (FID) | acs.org |

| Detector Temperature | 320 °C | ncsu.edu |

| Derivatization | Silylation (e.g., with BSTFA) | scielo.org.bo |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like steroidal saponins (B1172615) and sapogenins, as it typically does not require derivatization.

Application to this compound: For the analysis of this compound, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer offers high resolution and accurate mass measurement, facilitating both identification and quantification. nih.gov The compound would first be separated on a reversed-phase column (e.g., C18).

Electrospray ionization (ESI) in positive ion mode is commonly used for steroidal sapogenins. In the mass spectrometer, this compound would be expected to form a protonated molecule [M+H]⁺. The molecular weight of diosgenin is 414.6 g/mol , so this compound would have a molecular weight of 428.7 g/mol . Therefore, its protonated molecule would be observed at an m/z of approximately 429.7.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is produced. For diosgenin, characteristic fragment ions are observed at m/z 139, 253, and 271. acs.orgresearchgate.net The fragmentation pattern of this compound would be expected to show similar characteristic fragments related to the spirostanol (B12661974) skeleton, with potential shifts in fragments containing the A-ring due to the methyl substitution.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z for Diosgenin | Expected m/z for this compound | Description |

|---|---|---|---|

| [M+H]⁺ | 415.3 | 429.7 | Protonated Molecule |

| Fragment 1 | 271.2 | 285.2 (Predicted) | Fragment containing the A/B/C/D rings after cleavage of the E/F rings |

| Fragment 2 | 253.2 | 267.2 (Predicted) | Fragment from further water loss from Fragment 1 |

| Fragment 3 | 139.1 | 139.1 | Characteristic fragment of the spirostanol F-ring |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of diosgenin and its derivatives. nih.gov Its versatility allows for the use of various detectors, depending on the analytical need.

Application to this compound: A reversed-phase HPLC method is typically employed for separation. A C18 column is the most common stationary phase, and the mobile phase usually consists of a mixture of acetonitrile (B52724) and water. researchgate.netthepharmajournal.comthepharmajournal.com

UV Detector: Diosgenin lacks a strong chromophore, resulting in poor UV absorbance. Detection is typically performed at low wavelengths, around 203-210 nm, where sensitivity is limited but still viable for quantification at moderate concentrations. researchgate.netthepharmajournal.comacademicjournals.org this compound would be expected to have a similar UV absorption profile.

Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is more sensitive than UV detection for compounds like diosgenin and this compound. The response is based on the light scattered by analyte particles after solvent evaporation, making it suitable for quantitative analysis of non-chromophoric compounds.

Diode Array Detector (DAD): While similar to a UV detector, a DAD collects spectra across a range of wavelengths simultaneously, which can help in peak purity assessment and identification.

Quantification is achieved by creating a calibration curve from standards of known concentrations. Due to its increased lipophilicity from the methyl group, this compound may exhibit a slightly longer retention time than diosgenin under identical reversed-phase conditions.

Table 3: Typical HPLC-UV Parameters for Diosgenin Analysis (Adaptable for this compound)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netthepharmajournal.com |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v) | researchgate.netthepharmajournal.com |

| Flow Rate | 1.0 mL/min | thepharmajournal.comthepharmajournal.com |

| Detection Wavelength | 203 nm | researchgate.netthepharmajournal.com |

| Retention Time (Diosgenin) | ~8.5 - 10.5 minutes | researchgate.netthepharmajournal.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Screening

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the rapid screening and qualitative or semi-quantitative analysis of compounds in complex mixtures like plant extracts. It allows for the parallel analysis of multiple samples, making it highly efficient.

Application to this compound: For screening this compound, samples would be applied as bands onto an HPTLC silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable mobile phase. For diosgenin, a common mobile phase is a mixture of non-polar and moderately polar solvents like toluene:ethyl acetate (B1210297):formic acid or petroleum ether:isopropanol. phytojournal.comscholarsresearchlibrary.comakjournals.com

After development, the plate is dried, and the spots are visualized by spraying with a derivatizing agent, such as anisaldehyde-sulfuric acid, followed by heating. phytojournal.comsrce.hr This process yields colored spots, allowing for identification by comparing the retardation factor (Rf value) and color with a standard. Quantification can be performed using a densitometric scanner.

The Rf value of this compound would likely be slightly higher (indicating less polarity) than that of diosgenin in a normal-phase system due to the non-polar methyl group.

Table 4: Representative HPTLC Conditions for Diosgenin Screening (Adaptable for this compound)

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates precoated with silica gel 60 F254 | akjournals.com |

| Mobile Phase | Petroleum ether:Isopropanol (12:1 v/v) | akjournals.com |

| Derivatizing Agent | Anisaldehyde-sulfuric acid reagent | phytojournal.comsrce.hr |

| Detection | Densitometric scanning at 366 nm or 450 nm after derivatization | phytojournal.comakjournals.com |

| Rf Value (Diosgenin) | ~0.65 - 0.77 | phytojournal.comscholarsresearchlibrary.comakjournals.com |

Spectroscopic Methods for Structural Elucidation (General Application)

Spectroscopic methods are indispensable for the unambiguous structural confirmation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application to this compound: The complete structural elucidation of this compound would rely on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The spectra would be compared to the well-documented data for diosgenin.

¹H NMR: The proton NMR spectrum would show all the characteristic signals for the diosgenin skeleton. The key difference would be the appearance of a new singlet or doublet in the aliphatic region corresponding to the C-6 methyl group. Additionally, the signal for the proton at C-6 would show a change in multiplicity and chemical shift compared to diosgenin.

¹³C NMR: The carbon NMR spectrum would display signals for all 28 carbons in the molecule (diosgenin has 27). A new signal in the upfield region (typically 15-25 ppm) would correspond to the C-6 methyl carbon. The chemical shift of the C-6 carbon itself would be significantly affected (deshielded), and smaller shifts would be observed for adjacent carbons (C-5, C-7).

2D NMR:

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to trace the spin systems within the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, confirming the assignments of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would definitively confirm the position of the new methyl group by showing a correlation from the methyl protons to the C-6 carbon, as well as to C-5 and C-7.

Table 5: Key ¹³C NMR Chemical Shifts (δ, ppm) for Diosgenin and Predicted Shifts for this compound (in CDCl₃)

| Carbon Atom | Diosgenin (δ, ppm) | This compound (Predicted δ, ppm) | Comment on Predicted Shift |

|---|---|---|---|

| C-3 | 71.8 | ~71.8 | Minimal change expected |

| C-5 | 140.8 | ~140 | Slight shift due to adjacent substitution |

| C-6 | 121.7 | >125 | Deshielded by methyl substituent (α-effect) |

| C-16 | 80.9 | ~80.9 | Minimal change expected |

| C-22 | 109.3 | ~109.3 | Minimal change expected |

| 6-CH₃ | - | ~15-25 | New signal for the added methyl group |

Note: Predicted shifts are estimates. Actual values require experimental measurement. Data for diosgenin sourced from publicly available spectral databases. chemicalbook.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. For this compound, standard MS analysis would confirm its nominal molecular mass. However, for unambiguous structural elucidation and elemental composition, High-Resolution Mass Spectrometry (HRMS) is indispensable. researchgate.net

HRMS provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of a molecule's precise elemental formula. researchgate.netmeasurlabs.com This high resolution distinguishes between compounds that may have the same nominal mass but differ in their atomic composition. researchgate.net For this compound (C₂₈H₄₄O₃), HRMS can precisely measure its monoisotopic mass, confirming this specific elemental formula and differentiating it from other potential isomers or isobaric compounds.

In addition to determining the parent ion's mass, MS and HRMS are used to study fragmentation patterns. Through techniques like tandem mass spectrometry (MS/MS), the this compound ion can be fragmented, and the resulting product ions are analyzed. This fragmentation provides structural information, revealing details about the steroidal backbone and the spiroketal side chain. The fragmentation pattern of this compound would be expected to show characteristic losses and fragments similar to diosgenin, but with mass shifts corresponding to the presence of the additional methyl group at the C-6 position.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₈H₄₄O₃ |

| Nominal Mass | 428 u |

| Average Mass | 428.654 u |

| Monoisotopic (Exact) Mass | 428.32905 u |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are techniques that provide complementary information for the structural characterization of molecules.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups. The key vibrations include:

O-H Stretching: A broad band, typically in the range of 3200-3600 cm⁻¹, indicating the presence of the hydroxyl group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, characteristic of the aliphatic (sp³) C-H bonds in the steroidal structure.

C=C Stretching: A weaker band around 1640-1680 cm⁻¹ corresponding to the double bond in the B-ring of the steroid nucleus.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ range, associated with the ether linkages in the spiroketal moiety and the C-O bond of the hydroxyl group.

The presence of the methyl group at the 6-position would introduce subtle changes compared to the spectrum of diosgenin, such as specific C-H bending and stretching frequencies that could aid in its specific identification.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (Alcohol) | Stretching | ~3200-3600 (broad) |

| C-H (sp³) | Stretching | ~2850-3000 |

| C=C (Alkene) | Stretching | ~1640-1680 |

| C-O (Ether, Alcohol) | Stretching | ~1000-1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. mu-varna.bg It is most effective for analyzing compounds with chromophores, such as conjugated systems or aromatic rings. youtube.com The this compound molecule contains only an isolated carbon-carbon double bond, which is a relatively weak chromophore. This bond is expected to absorb light in the far-UV region, typically below 200 nm. Therefore, UV-Vis spectroscopy is not a primary tool for detailed structural elucidation of this compound but could be employed for quantitative analysis if a suitable wavelength for detection is established, particularly in high-performance liquid chromatography (HPLC) systems equipped with a UV detector.

Method Development and Validation for Analytical Accuracy

The development and validation of analytical methods are critical for ensuring the accuracy, reliability, and reproducibility of quantitative measurements of this compound. dovepress.com Validation is performed according to established guidelines to demonstrate that a method is suitable for its intended purpose. mdpi.com

Application of this compound as an Internal Standard in Related Compound Analysis (e.g., Diosgenin)

An internal standard (IS) is a substance with properties similar to the analyte that is added in a constant amount to all samples, blanks, and calibration standards in an analysis. The use of an IS is crucial in chromatographic techniques to correct for potential variations in sample injection volume, extraction efficiency, and instrument response.

This compound has been successfully utilized as an internal standard for the quantitative analysis of diosgenin from natural sources, such as fenugreek seeds, using capillary gas chromatography. researchgate.net Its suitability as an IS stems from several key properties:

Structural Similarity: this compound is structurally almost identical to diosgenin, differing only by a single methyl group. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation.

Chemical Stability: It is stable throughout all steps of the analytical procedure.

Distinct Signal: It is resolved chromatographically from diosgenin and does not interfere with other sample components, providing a separate and distinct signal for quantification.

The use of this compound as an IS significantly improves the precision and accuracy of diosgenin quantification.

| Property | Diosgenin (Analyte) | This compound (Internal Standard) | Relevance |

|---|---|---|---|

| Molecular Formula | C₂₇H₄₂O₃ | C₂₈H₄₄O₃ | Different mass allows for distinct detection in MS. |

| Core Structure | Spirostanol steroid | Spirostanol steroid | Ensures similar chromatographic and extraction behavior. |

| Chromatographic Peak | Unique retention time | Different, well-resolved retention time | Allows for independent integration and quantification. |

Optimization of Analytical Parameters for Reproducibility and Sensitivity

To ensure a developed analytical method is robust and reliable, various parameters must be systematically optimized. This process aims to achieve high reproducibility, sensitivity, and accuracy. For a method involving this compound, whether as an analyte or an internal standard, optimization would focus on chromatographic and detection conditions.

Optimization of Chromatographic Conditions (e.g., for HPLC or GC):

Mobile/Stationary Phase: Selecting the appropriate column (e.g., C18 for reversed-phase HPLC) and mobile phase composition (e.g., acetonitrile/water gradient) or GC column and carrier gas is crucial for achieving good separation (resolution).

Temperature: Column temperature affects retention times and peak shapes. An optimal temperature program (for GC) or isothermal condition (for HPLC) must be established.

Flow Rate: The flow rate of the mobile phase or carrier gas influences analysis time and separation efficiency.

Optimization of Mass Spectrometer Parameters:

Ionization Source: Settings for the ion source (e.g., electrospray ionization voltage, gas temperatures) are optimized to maximize the generation of the desired parent ion.

Collision Energy: In MS/MS analysis, the collision energy is optimized to produce consistent and abundant fragment ions for sensitive and specific quantification.

Following optimization, the method is validated by assessing key performance characteristics to ensure it meets the required standards for accuracy and precision. researchgate.netrsc.org

| Parameter | Description |

|---|---|

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.com |

| Accuracy | The closeness of the test results to the true value. dovepress.com |

| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. dovepress.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |

Preclinical Biological Activities and Underlying Mechanistic Investigations of 6 Methyldiosgenin

Antioxidant Activity Studies

Direct studies on the antioxidant activity of purified 6-methyldiosgenin are not extensively documented. However, extracts of plants known to contain this compound, such as Balanites aegyptiaca, have been investigated for their antioxidant potential.

In Vitro Radical Scavenging and Reducing Power Assays

There is a lack of specific data from in vitro radical scavenging and reducing power assays performed on isolated this compound. Research has predominantly focused on crude extracts or fractions of Balanites aegyptiaca. For instance, a methanol (B129727) extract of Balanites aegyptiaca leaves, which contains a complex mixture of phytochemicals including saponins (B1172615), demonstrated free radical scavenging activity in a DPPH (2, 2-Diphenyl-1-picryl hydrazyl) assay with an IC50 value of 182.02 μg/mL. doc-developpement-durable.org Another study on the fruit mesocarp of the same plant reported on the antioxidant capacity of its aqueous and hydroethanolic extracts using DPPH and FRAP (Ferric Reducing Antioxidant Power) assays, though specific values for isolated compounds were not provided. researchgate.net These findings suggest that the plant has antioxidant properties, but the specific contribution of this compound to this activity has not been elucidated.

Anticancer and Antiproliferative Research

The anticancer and antiproliferative activities of purified this compound have not been a direct focus of extensive research. The available information is derived from studies on plant extracts containing this and other compounds.

In Vitro Cytotoxicity Screening on Cancer Cell Lines

There is no specific data table of in vitro cytotoxicity for isolated this compound. Studies have reported the cytotoxic effects of extracts from Balanites aegyptiaca, which contains this compound, against various cancer cell lines. For example, an ethyl acetate (B1210297) extract of the fruit showed cytotoxic effects on Hep-2, MCF-7, HL-60, and HCV29T cell lines, with the highest potency observed against Hep-2 cells. bioline.org.brresearchgate.net Another study reported that saponins from Balanites aegyptiaca exhibited potent anticancer activity against MCF-7 human breast cancer cells and HT-29 human colon cancer cells. bioline.org.br However, these activities are attributed to the complex mixture of compounds in the extracts, and the specific cytotoxicity of this compound remains to be determined.

Interactive Data Table: Cytotoxicity of Balanites aegyptiaca Extracts

| Extract/Compound | Cell Line | IC50 (µg/mL) | Reference |

| Ethyl Acetate Extract | Hep-2 | 40 | bioline.org.br |

| Ethyl Acetate Extract | MCF-7 | 60 | bioline.org.br |

| Ethyl Acetate Extract | HL-60 | Not Specified | bioline.org.br |

| Ethyl Acetate Extract | HCV29T | Not Specified | bioline.org.br |

| Ethanolic Extract | Hep-2 | 55 | bioline.org.br |

| Chloroform Extract | Hep-2 | 61 | bioline.org.br |

Note: The table shows data for crude extracts containing a mixture of compounds, including this compound, not for the isolated compound itself.

Investigations into Cell Cycle Arrest and Apoptosis Induction Pathways

Investigations into the ability of isolated this compound to induce cell cycle arrest and apoptosis are not found in the reviewed literature. Studies on extracts of Balanites aegyptiaca suggest that they can induce apoptosis. bioline.org.brdoc-developpement-durable.org For instance, treatment of Hep-2 cells with an ethyl acetate extract led to an increase in the activity of caspases, which are key mediators of apoptosis. wahooas.org The extract was also shown to cause cell cycle arrest. scialert.net These findings point to the potential of the phytochemicals in the plant extract to interfere with cancer cell proliferation, but the specific role of this compound in these mechanisms is unknown.

Exploration of Molecular Targets and Signaling Cascade Interference

There is a lack of research exploring the specific molecular targets and interference with signaling cascades by purified this compound. The parent compound, diosgenin (B1670711), has been reported to modulate various signaling pathways. researchgate.net Extracts from Balanites aegyptiaca are suggested to exert their effects through the modulation of pathways such as those involving caspases. wahooas.org However, without studies on the isolated this compound, it is not possible to attribute any specific molecular interactions to this compound.

Antidiabetic Activity Investigations

The antidiabetic potential of this compound is primarily inferred from studies on extracts of plants in which it is a known constituent, most notably Balanites aegyptiaca (Desert Date). While direct studies on the isolated compound are limited, research on these extracts and related molecules provides significant insights into its possible role in managing diabetes.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia, a common feature of type 2 diabetes. wikipedia.orgresearchgate.net These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut. wikipedia.org By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in the post-meal spike in blood glucose levels. wikipedia.org

While this compound has been identified as a constituent of Balanites aegyptiaca, a plant with recognized antidiabetic properties, direct evidence for its inhibitory activity against α-glucosidase and α-amylase is not firmly established in the available scientific literature. cabidigitallibrary.orgresearchgate.net A bio-guided fractionation study of a methanol extract from Balanites aegyptiaca aimed to identify the compounds responsible for its antidiabetic effects. The study revealed that out of three isolated saponin (B1150181) compounds, only one (identified as a furostanol saponin, compound 3) demonstrated significant α-glucosidase inhibitory activity, while the other two compounds were inactive. researchgate.netnih.gov The specific activity of this compound in this assay was not explicitly detailed, leaving its contribution to the enzyme-inhibiting effect of the plant extract unclear. researchgate.netnih.gov

Streptozotocin (STZ)-induced diabetes in rodents is a widely used preclinical model that mimics type 1 diabetes by causing the destruction of insulin-secreting pancreatic β-cells. nih.govscielo.br Studies on extracts from Balanites aegyptiaca and on the related compound diosgenin have demonstrated significant antidiabetic effects in such models.

An aqueous extract of the mesocarp from B. aegyptiaca fruits showed significant antidiabetic activity in STZ-induced diabetic rats. cabidigitallibrary.org Furthermore, a specific furostanol saponin isolated from the plant, when administered to STZ-diabetic rats, led to a 51.39% reduction in fasting blood glucose levels. researchgate.netnih.gov In a separate study, the administration of diosgenin to STZ-induced diabetic rats also resulted in a significant reversal of hyperglycemia and other diabetes-associated biochemical changes. nih.gov These findings suggest that steroidal saponins, a class to which this compound belongs, possess potent in vivo antidiabetic properties.

Table 1: Effects of B. aegyptiaca Extracts and Related Compounds in STZ-Induced Diabetic Animal Models This table summarizes findings on extracts and related compounds, not on isolated this compound.

| Compound/Extract | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| B. aegyptiaca Methanol Extract | STZ-induced diabetic rats | Reduced fasting plasma glucose by 46.14% (at 200 mg/kg). | researchgate.netnih.gov |

| Furostanol Saponin (from B. aegyptiaca) | STZ-induced diabetic rats | Reduced fasting plasma glucose by 51.39% (at 200 mg/kg). | researchgate.netnih.gov |

| Diosgenin | STZ-induced diabetic rats | Significantly reversed levels of fasting blood glucose, HbA1c, and serum lipids towards normal. | nih.gov |

| B. aegyptiaca Aqueous Extract | STZ-induced diabetic rats | Revealed significant antidiabetic activities. | cabidigitallibrary.org |

Glucose homeostasis is a tightly regulated process involving a balance between insulin (B600854) and glucagon (B607659) to maintain blood glucose levels within a narrow range. daneshyari.comacademicjournals.org Insulin promotes glucose uptake by peripheral tissues and storage in the liver, while glucagon stimulates glucose production. daneshyari.comacademicjournals.org Dysfunction of pancreatic β-cells, leading to impaired insulin secretion, is a hallmark of diabetes. nih.gov

Preclinical studies suggest that constituents of B. aegyptiaca may exert their antidiabetic effects by positively influencing insulin secretion and β-cell health. In STZ-induced diabetic rats, treatment with a furostanol saponin from the plant significantly increased insulin and C-peptide levels by 63.56% and 65%, respectively. researchgate.netnih.gov This indicates a potential to enhance insulin secretion from remaining functional β-cells or to promote β-cell regeneration. researchgate.netnih.gov

Supporting this hypothesis, electron microscopy of the pancreas from STZ-diabetic rats treated with diosgenin, a structurally similar sapogenin, revealed an increase in the number of β-cells and insulin granules. nih.gov This suggests a regenerative effect on the pancreatic islets. nih.gov Furthermore, extracts from B. aegyptiaca have been shown to increase basal glucose uptake in muscle cells, indicating an insulin-like effect on peripheral tissues that contributes to improved glucose homeostasis. cabidigitallibrary.org

Anti-inflammatory Property Evaluations

Chronic low-grade inflammation is recognized as a key factor in the pathogenesis of type 2 diabetes and its complications. Therefore, compounds with anti-inflammatory properties may offer therapeutic benefits. nih.gov

The anti-inflammatory potential of a compound can be assessed in vitro using various models. Common methods include measuring the inhibition of protein denaturation, as denatured proteins are implicated in inflammatory processes, and the stabilization of red blood cell (RBC) membranes, as the lysis of RBCs releases pro-inflammatory mediators. nih.govmdpi.com Another widely used model involves stimulating immune cells like macrophages with lipopolysaccharide (LPS) and measuring the subsequent production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). criver.com

While this compound is reported to possess anti-inflammatory properties, specific data from these in vitro models for the isolated compound are not extensively detailed in the reviewed literature. nih.gov However, studies on related compounds provide a basis for its potential activity.

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible method for evaluating acute inflammation and screening for anti-inflammatory drugs. nih.govnih.gov Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured to determine the efficacy of an anti-inflammatory agent.

Studies on extracts of Balanites aegyptiaca, which contains this compound, have shown significant anti-inflammatory effects in this model. researchgate.net Ethanolic and petroleum ether extracts of the plant significantly reduced carrageenan-induced paw edema in rats, with an efficacy comparable to standard anti-inflammatory drugs. researchgate.net

More directly, a study on BSS-4, a synthetic analogue of diosgenin, demonstrated potent anti-inflammatory effects in the carrageenan-induced paw edema model. BSS-4 significantly reduced paw edema and also decreased the local expression of the pro-inflammatory cytokines TNF-α and IL-1β, indicating a clear mechanism of action. These findings strongly suggest that steroidal saponins like this compound are likely contributors to the anti-inflammatory effects observed with B. aegyptiaca extracts.

Table 2: Anti-inflammatory Effects of B. aegyptiaca Extracts and a Diosgenin Analogue This table summarizes findings on extracts and related compounds, not on isolated this compound.

| Compound/Extract | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| B. aegyptiaca Ethanolic Extract | Carrageenan-induced paw edema in rats | Significantly reduced paw edema. | researchgate.net |

| BSS-4 (Diosgenin Analogue) | Carrageenan-induced paw edema in rats | Significantly reduced paw edema; Reduced TNF-α and IL-1β expression. |

Antimicrobial Activities

Research into the specific antimicrobial properties of the isolated compound this compound is limited. However, the plant from which it is often extracted, Balanites aegyptiaca, has demonstrated antimicrobial effects. scribd.com Saponins, the class of compounds to which the glycosides of this compound belong, are known to possess antimicrobial properties. scribd.com

Antibacterial Spectrum and Efficacy Against Pathogenic Strains

There is a lack of specific studies detailing the antibacterial spectrum—whether narrow or broad—of purified this compound against pathogenic bacterial strains. zeomic.co.jpmsdmanuals.com The term antimicrobial spectrum refers to the range of microorganisms an agent can inhibit or kill. zeomic.co.jp Broad-spectrum agents are effective against both gram-positive and gram-negative bacteria, while narrow-spectrum agents target only a few strains. zeomic.co.jpmsdmanuals.com While some studies mention the antibacterial potential of plant extracts containing steroidal saponins, data directly attributing a specific antibacterial efficacy to this compound is not available in the current scientific literature. scribd.comscirp.org General studies on related compounds, such as certain fatty acids and their esters, have shown antimicrobial activity against various oral microorganisms, but this cannot be directly extrapolated to this compound.

Antifungal Properties and Mechanisms

Similar to its antibacterial profile, direct research on the antifungal properties of this compound is not extensively documented. Steroidal saponins, in general, are known to exhibit antifungal activity. The primary mechanism often involves interaction with sterols, particularly ergosterol, in the fungal cell membrane. nih.govmdpi.compharmascholars.com This interaction can lead to the formation of pores, disrupting membrane integrity and causing leakage of cellular contents, which ultimately results in fungal cell death. nih.govmdpi.com Other proposed antifungal mechanisms for phytochemicals like saponins include the inhibition of enzymes crucial for fungal survival, such as those involved in cell wall synthesis (e.g., β-glucan synthase), or the induction of oxidative stress. pharmascholars.comfrontiersin.org However, studies confirming these specific mechanisms for this compound are required.

Molluscicidal Activity Assessments

The molluscicidal properties of extracts from Balanites aegyptiaca, a primary source of this compound precursors, have been investigated as a potential method for controlling snail populations that act as intermediate hosts for parasites like Schistosoma. researchgate.netnih.govtandfonline.com

Efficacy Against Specific Mollusc Species (e.g., Vector Snails)

Extracts containing saponins derived from aglycones like this compound have shown efficacy against several snail species, including those that serve as vectors for schistosomiasis. Studies have evaluated the toxicity of seed glycosides from B. aegyptiaca against the land snail Monacha cartusiana. nih.govtandfonline.com Research has also documented the activity of these extracts against freshwater snails such as Biomphalaria pfeifferi and Lymnaea natalensis, both of which are medically important vectors. researchgate.net The snail Biomphalaria alexandrina is another known intermediate host for Schistosoma mansoni. nih.govnih.govscielo.sa.cr The efficacy of these plant-derived saponins is often concentration-dependent, with higher concentrations leading to increased snail mortality. nih.govtandfonline.com

Table 1: Molluscicidal Activity of Balanites aegyptiaca Seed Glycosides Against Monacha cartusiana

| Concentration (%) | Mortality Rate (%) |

|---|---|

| 0.125 | 30.0 |

| 0.250 | 53.3 |

| 0.500 | 73.0 |

| 1.000 | 73.3 |

Data sourced from studies on seed glycoside extracts. nih.govtandfonline.com

Structure-Activity Relationships Correlating Chemical Features with Molluscicidal Action

Investigations into the structure-activity relationships of saponins have provided critical insights into their molluscicidal action. A key finding is that the activity is specifically associated with the steroidal saponin structure, as opposed to triterpenoidal saponins, which have been shown to be inactive. researchgate.netnih.govtandfonline.com

A crucial determinant of the molluscicidal activity is the presence of a sugar moiety attached to the steroidal aglycone. researchgate.netnih.govtandfonline.com Studies have demonstrated that the spirostane aglycone alone—the class of compound to which this compound belongs—is inactive. nih.govtandfonline.com The molluscicidal properties are only conferred upon glycosidation, meaning the attachment of one or more sugar units to the steroid core. nih.govtandfonline.commdpi.com This indicates that while this compound provides the essential steroidal framework, it is the complete saponin molecule (the glycoside) that functions as the active molluscicide. The nature and linkage of the sugar chain can further modulate the potency of the saponin.

Hepatoprotective Research

Direct experimental research on the hepatoprotective effects of this compound is not currently available. However, extensive studies have been conducted on its parent compound, diosgenin, a widely recognized phytosteroid with significant hepatoprotective properties. frontiersin.orgnih.gov Diosgenin has been shown to protect the liver from various forms of injury, including those induced by toxins and metabolic disorders. frontiersin.orgthieme-connect.com

The mechanisms underlying diosgenin's hepatoprotective effects are multifaceted. A primary mechanism is its ability to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and increasing levels of glutathione (B108866) (GSH). thieme-connect.comresearchgate.net Simultaneously, it reduces lipid peroxidation, a key indicator of oxidative damage. thieme-connect.com

Furthermore, diosgenin exhibits potent anti-inflammatory activity by downregulating pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). thieme-connect.comresearchgate.net It also inhibits inflammatory pathways and reduces the infiltration of neutrophils into liver tissue. frontiersin.org These findings for diosgenin suggest a potential avenue of investigation for its 6-methyl derivative, though dedicated studies are needed to confirm such activity.

Table 2: Hepatoprotective Effects of Diosgenin on Liver Injury Markers in Preclinical Models

| Biomarker | Effect of Toxin | Effect of Toxin + Diosgenin Treatment | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Increased | Significantly Decreased | thieme-connect.com |

| Aspartate Aminotransferase (AST) | Increased | Significantly Decreased | thieme-connect.com |

| Malondialdehyde (MDA) | Increased | Decreased | thieme-connect.com |

| Superoxide Dismutase (SOD) | Decreased | Increased | thieme-connect.comresearchgate.net |

| Catalase (CAT) | Decreased | Increased | thieme-connect.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Decreased | thieme-connect.comresearchgate.net |

| Interleukin-6 (IL-6) | Increased | Decreased | thieme-connect.comresearchgate.net |

This table summarizes the effects of the parent compound diosgenin in animal models of liver injury.

Preclinical In Vivo Models of Hepatic Protection and Regeneration

Similarly, there is a lack of in vivo research on the direct role of this compound in hepatic protection and regeneration. While extracts of Balanites aegyptiaca are noted for their traditional use in treating jaundice and for their hepatoprotective properties in animal models, the specific contribution of this compound to these effects has not been elucidated. nih.govnih.govresearchgate.net Research on the anti-tumor activity of other isolated compounds from Balanites aegyptiaca, such as balanitoside, has been conducted on in vivo models, showing a reduction in certain markers of liver damage in the context of cancer. doc-developpement-durable.org However, this does not directly address the compound's hepatoprotective or regenerative capacity in non-cancerous liver injury models.

Other Noteworthy Preclinical Biological Activities

Antihelmintic Effects in Parasitic Models

The anthelmintic properties of Balanites aegyptiaca extracts have been reported in several studies, with activity demonstrated against various parasites, including Haemonchus contortus and Trichinella spiralis. nih.govdoc-developpement-durable.orgresearchgate.net this compound is listed as one of the phytochemicals present in these active extracts. nih.gov However, no studies have been found that evaluate the anthelmintic efficacy of isolated this compound, and therefore, no data tables or detailed research findings on its specific activity against parasitic models can be presented.

Antifeedant Properties in Pest Control Research

The traditional use of Balanites aegyptiaca includes its application as an insecticidal and antifeedant agent. researchgate.net Research has pointed to saponins as the active compounds responsible for these properties. While this compound is a sapogenin, specific studies to confirm and quantify its individual antifeedant properties against common pests are absent from the available literature.

Anti-implantation Activity in Preclinical Reproductive Models

Extracts from Balanites aegyptiaca have been investigated for their contraceptive and anti-implantation activities. researchgate.net The plant is traditionally used for these purposes. However, research focusing specifically on the anti-implantation effects of isolated this compound could not be found. Without such studies, it is not possible to provide detailed findings on its impact on preclinical reproductive models.

Elucidation of Molecular and Cellular Mechanisms of Action

Due to the absence of studies on the isolated compound, the molecular and cellular mechanisms of action for this compound remain speculative and can only be inferred from the general activities of the extracts in which it is found. The hepatoprotective effects of Balanites aegyptiaca extracts are suggested to be linked to antioxidant and anti-inflammatory mechanisms. researchgate.netcore.ac.uk The anti-tumor effects of other compounds from the plant have been associated with the induction of apoptosis and modulation of cell cycle pathways. doc-developpement-durable.orgbioline.org.brresearchgate.net However, without direct research, it is impossible to attribute these mechanisms specifically to this compound or to detail its molecular targets.

Insights into Receptor Binding and Signaling Pathway Modulation

Detailed investigations into the receptor binding profile of this compound are scarce in publicly available scientific literature. While the broader pharmacological activities of extracts from Balanites aegyptiaca are acknowledged, the specific molecular targets for most of its individual constituents, including this compound, have not been fully elucidated. nih.govscispace.com

A patent publication that screened various sapogenins for their effects on receptor expression reported that this compound was "Not Active" at a molar concentration of 10⁻⁵. The study also mentioned testing in the presence and absence of the estrogen receptor modulator tamoxifen (B1202) to explore potential estrogen receptor-mediated mechanisms, though specific outcomes for this compound were not detailed.

While studies on the parent compound, diosgenin, have shown modulation of signaling pathways such as the PI3K/AKT pathway, it is not scientifically sound to directly extrapolate these findings to its 6-methylated derivative without specific experimental validation. sci-hub.se Research on other compounds found in Balanites aegyptiaca, such as certain furanocoumarins, has indicated modulation of critical signaling pathways including NF-κB and MAPK, but these activities have not been specifically attributed to this compound.

Table 1: Summary of Receptor Binding and Signaling Pathway Modulation Studies on this compound

| Study Type | Target/Pathway | Key Findings | Citation |

| Receptor Expression Assay | General | Not Active at 10⁻⁵ M | |

| Specific Receptor Binding | Data Not Available | No specific receptor binding studies have been published. | N/A |

| Signaling Pathway Analysis | Data Not Available | No dedicated studies on signaling pathway modulation by this compound have been reported. | N/A |

Enzyme Kinetic Studies and Protein Interaction Analysis

There is a significant lack of research on the enzyme kinetics and protein interaction profiles of this compound. The primary role of this compound in the reviewed literature is that of an internal standard in analytical chemistry. jst.go.jp This application is based on its chemical properties and does not provide insight into its potential biological interactions.

No studies were found that investigated the inhibitory or activating effects of this compound on specific enzymes, nor were there any reports detailing its binding affinity or interaction with specific proteins in a biological context. Consequently, key parameters such as the inhibition constant (Ki) or dissociation constant (Kd) for any enzyme or protein target are unknown.

Table 2: Enzyme Kinetic and Protein Interaction Data for this compound

| Parameter | Value | Method | Citation |

| Enzyme Inhibition (IC₅₀/Kᵢ) | Data Not Available | N/A | N/A |

| Protein Binding Affinity (Kₐ/Kₑ) | Data Not Available | N/A | N/A |

| Specific Protein Interactions | Data Not Available | N/A | N/A |

Perspectives in 6 Methyldiosgenin Research

Current Gaps and Future Directions in Biosynthesis and Metabolic Pathways

The biosynthesis of diosgenin (B1670711) is understood to originate from the isoprenoid pathway, starting with acetyl-CoA and proceeding through the formation of squalene (B77637) and then cholesterol. nih.govsci-hub.se In plants like fenugreek (Trigonella foenum-graecum) and various Dioscorea species, cholesterol undergoes a series of enzymatic modifications to yield diosgenin. researchgate.netoup.comresearchgate.net The key final step involves the catalytic action of β-glucosidase to remove a glucosyl residue. researchgate.net

A significant gap in our understanding is the specific enzymatic step that leads to the methylation at the C-6 position of the diosgenin core, resulting in 6-Methyldiosgenin. While this compound has been identified in plants such as Balanites aegyptiaca, the methyltransferase responsible for this specific modification has not yet been characterized. mdpi.com Future research should focus on identifying and characterizing this enzyme, which could be achieved through comparative transcriptomic and proteomic analyses of plant species that produce this compound versus those that only produce diosgenin. Elucidating this pathway could open avenues for the biotechnological production of this compound through metabolic engineering in microbial or plant-based systems.

Furthermore, the complete metabolic fate of this compound in biological systems remains largely unexplored. While studies on diosgenin have identified hydroxylated metabolites, the metabolic pathways for its methylated counterpart are yet to be determined. nih.gov Understanding how this compound is metabolized is crucial for predicting its bioavailability, efficacy, and potential interactions in vivo.

Advanced Preclinical Models for Efficacy and Mechanism Validation

Preclinical research on diosgenin has utilized a variety of models to investigate its therapeutic potential against conditions such as cancer, inflammation, and neurodegenerative diseases. scielo.brnih.govplos.org These have included in vitro studies using human cancer cell lines like PC-3 (prostate cancer) and in vivo studies using animal models, such as mouse xenografts and rat models of induced diseases. scielo.brplos.org For instance, diosgenin has been shown to inhibit the migration and invasion of prostate cancer cells by suppressing matrix metalloproteinases. plos.org

However, there is a notable lack of preclinical studies focusing specifically on this compound. To validate its efficacy and understand its mechanisms of action, future research must employ a range of advanced preclinical models. This should include:

Three-dimensional (3D) cell cultures and organoids: These models more accurately mimic the in vivo environment compared to traditional 2D cell cultures, providing more relevant data on cellular responses and drug efficacy.

Genetically engineered animal models: These models can be designed to represent specific human diseases more accurately, allowing for a more precise evaluation of the therapeutic effects of this compound on specific molecular targets.

Humanized animal models: By engrafting human cells or tissues into immunocompromised animals, these models can provide insights into the compound's effects in a human-like biological context.

The development and application of these advanced models will be critical in establishing a solid evidence base for the therapeutic potential of this compound.

Opportunities for Chemical Synthesis and Derivatization for Optimized Bioactivity

The chemical synthesis of this compound and its derivatives represents a significant opportunity to enhance its therapeutic properties. While diosgenin itself is a valuable precursor for the synthesis of various steroidal drugs, its clinical application can be limited by factors such as poor water solubility and low bioavailability. informaticsjournals.co.innih.gov Chemical derivatization is a proven strategy to overcome these limitations. plos.org

For diosgenin, various derivatives have been synthesized by modifying its structure, such as introducing amino acid or sugar moieties, which have shown improved solubility and bioactivity. sci-hub.sedovepress.com Similar strategies can be applied to this compound. Future research in this area should explore:

Development of efficient and scalable synthetic routes for this compound to ensure a consistent and high-quality supply for research and potential commercialization.

Creation of a diverse library of this compound derivatives by introducing different functional groups at various positions on the steroidal backbone. This could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, the introduction of hydroxamic acid groups has been shown to increase the water solubility and antitumor activity of diosgenin derivatives. nih.gov

Structure-activity relationship (SAR) studies to understand how different chemical modifications influence the biological activity of this compound. This knowledge is essential for the rational design of new and more effective therapeutic agents.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a holistic understanding of the biological effects of natural compounds. nih.gov For diosgenin and its glycoside dioscin (B1662501), these technologies have been instrumental in elucidating their mechanisms of action. For example, proteomic analysis has revealed that dioscin induces cytotoxicity in cancer cells by altering the expression of mitochondrial-associated proteins. nih.govnih.gov Transcriptome analysis has shown that diosgenin can alleviate autoimmune thyroiditis by modulating specific signaling pathways. nih.govresearchgate.net

To date, there is a scarcity of research applying omics technologies specifically to this compound. The integration of these technologies is a critical future direction to comprehensively understand its bioactivity. Key opportunities include:

Transcriptomics: RNA sequencing can be used to identify genes and signaling pathways that are modulated by this compound in various cell and animal models, providing insights into its mechanism of action.

Proteomics: Analyzing changes in the proteome of cells or tissues upon treatment with this compound can identify its direct protein targets and the downstream signaling cascades it affects. acs.org

Metabolomics: Studying the metabolic profiles of biological systems treated with this compound can reveal its impact on metabolic pathways and help to identify biomarkers of its effects. nih.govoup.com